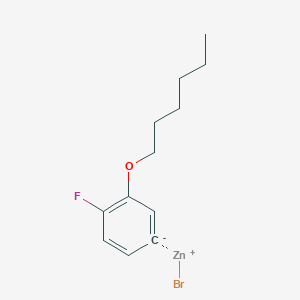
4-Fluoro-3-n-hexyloxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-n-hexyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluoro and hexyloxy groups on the phenyl ring imparts unique reactivity and selectivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-n-hexyloxyphenylzinc bromide typically involves the reaction of 4-fluoro-3-n-hexyloxybromobenzene with zinc dust in the presence of a catalyst, such as a nickel or palladium complex, in THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar principles but with optimized conditions for large-scale production. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
4-Fluoro-3-n-hexyloxyphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Coupling Reactions: It is widely used in cross-coupling reactions, such as Negishi, Suzuki-Miyaura, and Stille couplings, to form biaryl and other complex structures.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Common Reagents and Conditions
Catalysts: Nickel, palladium, or copper complexes are commonly used as catalysts in cross-coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent and facilitate the reaction.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures (up to 60°C).
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include biaryl compounds, secondary and tertiary alcohols, and various substituted aromatic compounds.
科学的研究の応用
4-Fluoro-3-n-hexyloxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: It can be employed in the modification of biomolecules, such as peptides and nucleotides, to study their structure and function.
Medicine: It is used in the development of new drug candidates and in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of fine chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 4-fluoro-3-n-hexyloxyphenylzinc bromide in cross-coupling reactions involves several key steps:
Transmetalation: The organozinc reagent transfers its aryl group to the metal catalyst (e.g., palladium), forming a metal-aryl intermediate.
Oxidative Addition: The metal-aryl intermediate reacts with an electrophile (e.g., an alkyl halide) to form a new carbon-carbon bond.
Reductive Elimination: The metal catalyst is regenerated, and the final product is released.
The molecular targets and pathways involved in these reactions are primarily the metal catalysts and the electrophilic partners.
類似化合物との比較
4-Fluoro-3-n-hexyloxyphenylzinc bromide can be compared with other similar organozinc reagents:
3-Fluorophenylzinc bromide: Lacks the hexyloxy group, resulting in different reactivity and selectivity.
3,4,5-Trifluorophenylzinc bromide: Contains additional fluorine atoms, which can influence the electronic properties and reactivity.
4-(Trifluoromethoxy)phenylmagnesium bromide: A Grignard reagent with similar applications but different reactivity due to the presence of magnesium instead of zinc.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in various organic transformations.
特性
分子式 |
C12H16BrFOZn |
|---|---|
分子量 |
340.5 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-2-hexoxybenzene-4-ide |
InChI |
InChI=1S/C12H16FO.BrH.Zn/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13;;/h5,8-9H,2-4,7,10H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
TUSYFLHOHXATNB-UHFFFAOYSA-M |
正規SMILES |
CCCCCCOC1=C(C=C[C-]=C1)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


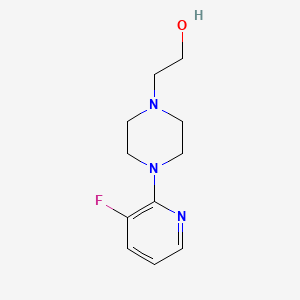
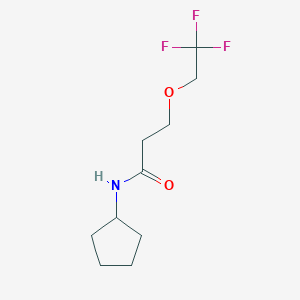
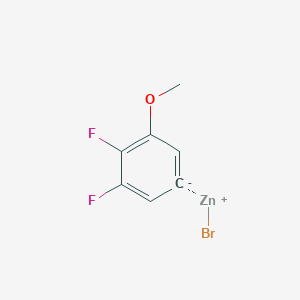
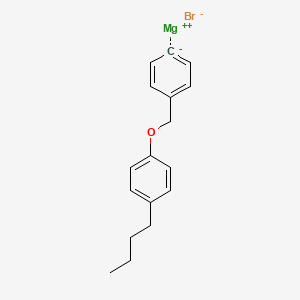
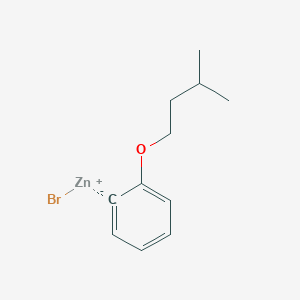
![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
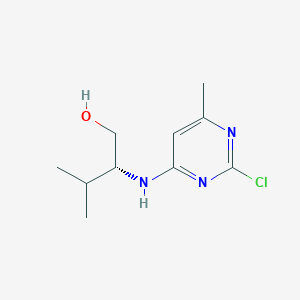
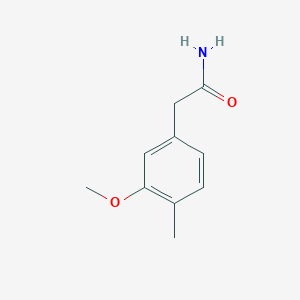
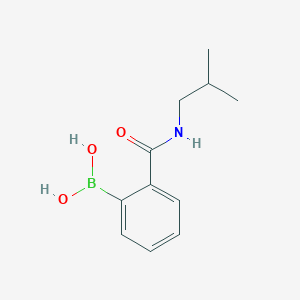
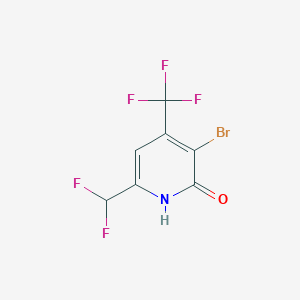


![9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B14887366.png)
